molecular formula C13H21ClN2O2S B12074074 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride

1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride

Cat. No.: B12074074
M. Wt: 304.84 g/mol
InChI Key: PDDMVVNSEDTNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C13H20N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring and a benzenesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride typically involves the reaction of 4-(Propan-2-yl)benzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Butan-2-yl)benzenesulfonyl]piperazine hydrochloride
  • 1-[4-(Methyl)benzenesulfonyl]piperazine hydrochloride

Uniqueness

1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride is unique due to its specific structural features, such as the isopropyl group on the benzenesulfonyl moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H21ClN2O2S

Molecular Weight

304.84 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpiperazine;hydrochloride

InChI

InChI=1S/C13H20N2O2S.ClH/c1-11(2)12-3-5-13(6-4-12)18(16,17)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H

InChI Key

PDDMVVNSEDTNET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.